molecular formula C32H18 B14178251 5-Phenylrubicene CAS No. 922184-94-9

5-Phenylrubicene

Cat. No.: B14178251
CAS No.: 922184-94-9
M. Wt: 402.5 g/mol
InChI Key: NAHUDMYFQQGWAT-UHFFFAOYSA-N
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Description

5-Phenylrubicene is a derivative of rubicene, a polycyclic aromatic hydrocarbon. It consists of a phenyl group attached to the rubicene core, which is composed of fused five- and six-membered rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylrubicene typically involves a multi-step process. One common method includes the Suzuki cross-coupling reaction followed by a Scholl reaction. The Suzuki reaction involves the coupling of a phenylboronic acid with a halogenated rubicene derivative in the presence of a palladium catalyst and a base. The Scholl reaction then cyclizes the intermediate to form the final product .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylrubicene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Phenylrubicene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylrubicene involves its interaction with various molecular targets and pathways. In optoelectronic applications, its planar π-orbital surface facilitates increased intermolecular electronic coupling, enhancing its electronic properties. In sensors, its fluorescence properties are utilized for detecting specific analytes through changes in fluorescence intensity .

Comparison with Similar Compounds

Properties

CAS No.

922184-94-9

Molecular Formula

C32H18

Molecular Weight

402.5 g/mol

IUPAC Name

5-phenylrubicene

InChI

InChI=1S/C32H18/c1-2-8-19(9-3-1)20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H

InChI Key

NAHUDMYFQQGWAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

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